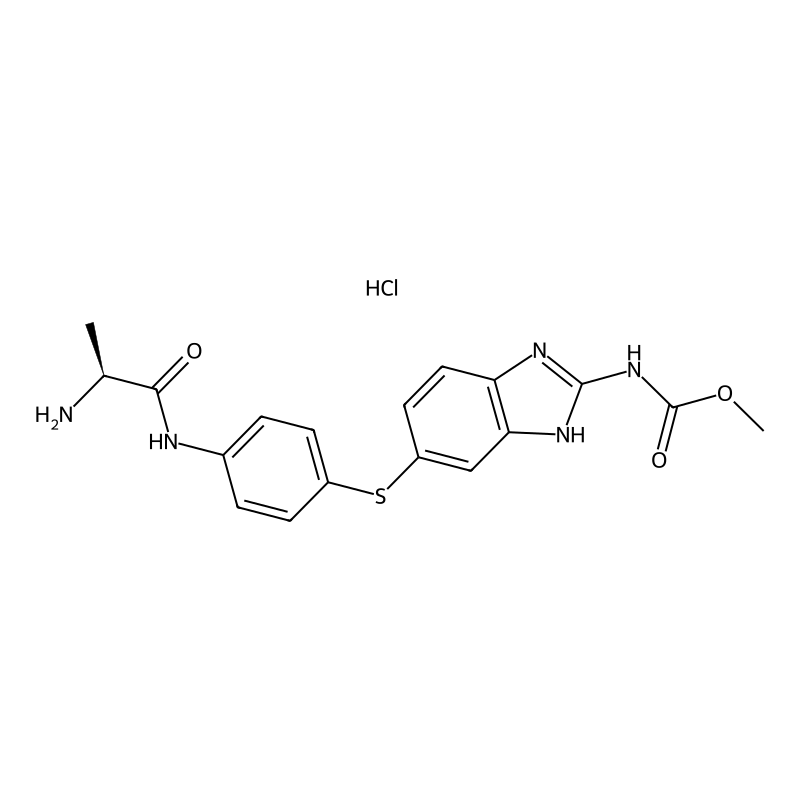

Denibulin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Denibulin HCl mechanism of action

Detailed Mechanism of Action

Denibulin's mechanism can be broken down into a sequence of molecular and cellular events, which can be visualized in the following pathway and detailed explanation.

Denibulin's pathway from tubulin binding to tumor necrosis.

- Binding to Tubulin: Denibulin is a small molecule that reversibly binds to the colchicine-binding site on β-tubulin [1] [2]. This site is located at the intra-dimer interface between the α- and β-tubulin subunits.

- Inhibition of Polymerization: Upon binding, Denibulin inhibits the polymerization of tubulin heterodimers into microtubules. Microtubules are critical components of the cytoskeleton, and their disruption is particularly damaging to cells that rely on a dynamic cytoskeleton, such as the endothelial cells that line blood vessels [1] [3].

- Cytoskeletal Collapse in Endothelial Cells: The inhibition of tubulin polymerization leads to the collapse of the cytoskeletal structure within the endothelial cells of tumor blood vessels [1].

- Morphological Changes and Vascular Shutdown: The loss of cytoskeletal integrity causes the endothelial cells to change shape, rounding up and increasing vascular permeability. This process physically disrupts the blood vessel, leading to a rapid shutdown of blood flow within the tumor [4] [2].

- Induction of Tumor Necrosis: By cutting off the blood supply, Denibulin deprives tumor cells of oxygen and nutrients. This results in extensive central necrosis (cell death in the core of the tumor), while typically leaving a rim of viable cells at the periphery [4].

Key Experimental Evidence and Protocols

The understanding of Denibulin's mechanism is supported by specific preclinical and clinical experiments.

Clinical Trial: Phase I Safety & Pharmacodynamics

A first-in-human Phase I study provided direct evidence of Denibulin's mechanism in cancer patients [1] [5].

- Objective: To determine the safety, pharmacokinetics (PK), and acute anti-vascular effects of MN-029 (Denibulin HCl) in patients with advanced solid tumors.

- Methodology:

- Design: Open-label, dose-escalation study.

- Dosing: IV administration every 3 weeks, with doses ranging from 4.0 to 225 mg/m².

- Anti-Vascular Assessment: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to quantify changes in tumor blood flow. Scans were acquired at baseline and 6-8 hours post-dose. The primary parameter measured was Ktrans, a volume transfer constant that reflects vascular permeability and blood flow.

- Key Findings:

- A significant linear correlation was found between the reduction in Ktrans and the systemic exposure to Denibulin (AUC) [1].

- This correlation provided direct clinical proof that Denibulin exerts a rapid and measurable anti-vascular effect in human tumors.

Preclinical Evidence: Tubulin Polymerization Assay

While a specific protocol for Denibulin was not detailed in the search results, the general methodology for confirming its mechanism as a tubulin polymerization inhibitor is well-established and is described for analogous benzimidazole compounds [6] [3].

- Objective: To evaluate the direct inhibitory effect of a compound on tubulin polymerization in vitro.

- Protocol Outline:

- Reagents: Purified tubulin proteins (e.g., from porcine brain) are commercially available. The assay buffer typically contains GTP, which is necessary for polymerization.

- Procedure: Tubulin is mixed with the test compound (Denibulin) and a vehicle control in a cuvette or microplate. The temperature is then raised to 37°C to induce polymerization. The process is monitored in real-time by measuring the increase in light scattering or absorbance (at 340 nm) over 30-60 minutes.

- Controls: A negative control (vehicle alone) shows normal polymerization, while a positive control (e.g., known inhibitor like nocodazole or colchicine) shows suppressed polymerization.

- Analysis: The polymerization curves are compared. An inhibitor like Denibulin will show a retarded nucleation phase and a reduced maximum rate or extent of polymerization compared to the control [3].

- Supporting Evidence: Immunofluorescence staining can be used as a complementary technique to visualize the disrupted microtubule network in treated cells compared to untreated controls [3].

Pharmacological and Clinical Profile

The tables below consolidate key data on Denibulin's clinical safety and physical properties.

Clinical Safety Profile (from Phase I Study) [1]

| Category | Details |

|---|---|

| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. |

| Notable Absence of Toxicity | No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity. |

| Dose-Limiting Toxicities (DLT) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m². |

| Other Significant Adverse Events | One reversible episode of acute coronary ischemia at 180 mg/m². |

| Anti-Tumor Response | No objective responses; five patients had stable disease for ≥6 months. |

Physicochemical and Developmental Data [4]

| Property | Description |

|---|---|

| Chemical Formula | C₁₈H₁₉N₅O₃S |

| Average Molecular Weight | 385.44 g/mol |

| Developer | MediciNova |

| Status | Experimental (Development appears inactive based on available data) |

| Synonyms | MN-029, MN 029 |

Denibulin HCl represents a mechanistically distinct approach to cancer therapy that targets the tumor's support system rather than the tumor cells directly. Although its clinical development for solid tumors has not advanced beyond early phases, it remains an important prototype for vascular-disrupting strategies.

References

- 1. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the ... [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin ... [mdpi.com]

- 4. Denibulin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 6. Synthesis and biological evaluation of 2-aryl- ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Chemical Profile

Denibulin's mechanism centers on selectively disrupting newly-formed tumor blood vessels. It reversibly inhibits microtubule assembly in the endothelial cells that line tumor blood vessels, leading to cytoskeleton collapse [1]. This action shuts down tumor blood flow, causing central necrosis of the solid tumor [2].

The table below summarizes its core chemical and pharmacological properties:

| Property | Description |

|---|---|

| Generic Name | Denibulin (also known as MN-029 or MN-029) [2] |

| Developer | MediciNova [2] [3] |

| Modality | Small Molecule [2] |

| Chemical Formula | C18H19N5O3S [2] |

| Average Weight | 385.44 g/mol [2] |

| Mechanism of Action (MOA) | Vascular Disrupting Agent (VDA); disrupts microtubules in tumor endothelial cells [2] [1] |

| Primary Effect | Selective disruption of tumor vasculature, reduction in tumor blood flow, and induction of central tumor necrosis [2] |

| Associated Conditions | Solid Tumors (investigated for use/treatment) [2] |

This mechanism of action can be visualized as a sequential pathway. The DOT script below models this process.

Diagram of Denibulin's mechanism of action as a vascular-disrupting agent.

Clinical Trial Data and Key Findings

A Phase I clinical study established the foundational human data for Denibulin's safety, pharmacokinetics, and pharmacodynamics [1]. The table below summarizes the quantitative findings from this study.

| Aspect | Findings from Phase I Study |

|---|---|

| Dosing | Escalating doses from 4.0 to 225 mg/m², intravenously every 3 weeks [1] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1] |

| Most Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1] |

| Notable Absence of Toxicity | No clinically significant myelotoxicity, stomatitis, or alopecia [1] |

| Pharmacokinetics (PK) | Dose-related increases in C~max~ and AUC, with substantial inter-subject variability [1] |

| Efficacy (Objective Response) | No objective responses noted; 5 patients had stable disease for ≥6 months [1] |

| Pharmacodynamics (PD) | Significant linear correlation between reduction in K~trans~ (a DCE-MRI measure of vascular permeability) and drug exposure [1] |

Workflow of the Phase I clinical trial for Denibulin [1].

Research and Development Context

- Current Status: Denibulin is classified as an experimental drug [2]. While the initial Phase I study is completed, its further development status for solid tumors is not clearly defined in the available search results. The developer, MediciNova, appears to have shifted recent public focus towards other assets in its pipeline, such as Ibudilast, for conditions like chemotherapy-induced peripheral neuropathy and multiple sclerosis [3].

- Class of Drugs: Denibulin belongs to a class known as Microtubule Targeting Agents (MTAs) [4]. VDAs are a subset of MTAs that specifically target the vasculature of tumors. The exploration of tubulin as a target remains a significant area in cancer research, with efforts ongoing to develop agents with better specificity and reduced side effects [4] [5].

References

- 1. A phase i study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors — Scholars @ UT Health San Antonio [scholars.uthscsa.edu]

- 2. Denibulin: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 3. Ibudilast by MediciNova for Chemotherapy Induced ... [pharmaceutical-technology.com]

- 4. Computational Approaches to the Rational Design of ... [pmc.ncbi.nlm.nih.gov]

- 5. Computational Analysis and Experimental Testing of the ... [mdpi.com]

MN-029 (Denibulin) Technical Profile

MN-029 (denibulin HCl) is a novel small-molecule vascular disrupting agent (VDA). Its core mechanism involves the reversible inhibition of microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This action damages the immature, poorly formed blood vessels in tumors, leading to vascular leakage, clotting, and eventual shutdown of blood flow within the tumor, as confirmed in preclinical models by dynamic contrast-enhanced MRI (DCE-MRI) [1] [2].

Clinical Trial Data and Quantitative Findings

The clinical development of MN-029 included two primary Phase I study designs in patients with advanced solid tumors. The key parameters and outcomes are summarized below.

Table 1: Summary of Phase I Clinical Trials for MN-029

| Parameter | Study 1 (Every 3 Weeks) [1] [2] | Study 2 (Weekly for 3 weeks per 4-week cycle) [1] [3] |

|---|---|---|

| Dosing Schedule | Intravenous infusion once every 3 weeks (20-day recovery) [1] | IV infusion on Days 1, 8, 15 of a 28-day cycle [1] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2] | 180 mg/m² (based on the other trial) [1] |

| Recommended Phase II Dose | 180 mg/m² [2] | 180 mg/m²/week [3] |

| Most Common Adverse Events | Nausea, vomiting, fatigue, diarrhea [1] | Nausea, vomiting, arthralgia, headache [1] |

| Dose-Limiting Toxicities (DLTs) | Not specified at MTD; DLTs (TIA, transaminitis) occurred at 225 mg/m² [2] | No DLTs or Grade 4 toxicities reported [3] |

| Efficacy (Stable Disease) | 9/34 patients after three cycles; 6 had >6 months stability [1] | 11/20 patients after two cycles [1] |

| Best Objective Response | No objective responses per RECIST [1] | 1 partial response (metastatic pancreatic cancer, 74 days) [1] |

| Pharmacokinetics (PK) | Dose-related increase in Cmax and AUC, with substantial inter-subject variability [2] | Information not specified in provided results |

| Pharmacodynamics (PD) | Significant linear correlation between reduction in Ktrans (DCE-MRI parameter) and drug exposure [2] | Tumor blood flow reduction recorded at doses ≥120 mg/m² [1] |

Key Findings:

- Tolerability: MN-029 was generally well-tolerated, with no clinically significant myelotoxicity, stomatitis, or alopecia observed, and no evidence of cumulative toxicity in multi-cycle patients [2].

- Biological Activity: A clear dose-dependent reduction in tumor blood flow (measured by Ktrans via DCE-MRI) was demonstrated, confirming its vascular-targeting mechanism in humans [2].

- Current Status: MedicinNova is limiting further development of MN-029 to activities necessary to maximize its value while pursuing initiatives to monetize the asset [1].

Experimental Protocol: Assessing Vascular Effects with DCE-MRI

For researchers designing studies for VDAs, the methodology used to evaluate the pharmacodynamic effects of MN-029 is a critical reference.

- Objective: To quantitatively assess the acute vascular-disrupting effects of MN-029 in solid tumors.

- Technique: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).

- Key Biomarker: Ktrans (volume transfer constant), a parameter that reflects vascular permeability and blood flow [2].

- Procedure:

- Baseline Scan: Perform a DCE-MRI scan on the patient prior to drug administration.

- Drug Administration: Administer MN-029 as an intravenous infusion at the prescribed dose (e.g., 4.0-225 mg/m²) [2].

- Post-Treatment Scan: Acquire a second DCE-MRI scan at 6-8 hours after the infusion is complete [2].

- Data Analysis: Calculate the Ktrans values from both the baseline and post-treatment scans. The change in Ktrans is calculated and correlated with the patient's exposure to the drug (AUC) to confirm target engagement [2].

Mechanism and Development Pathway

The following diagram illustrates the core mechanism of action of MN-029 and its logical path through clinical development, based on the search findings.

Diagram of MN-029's mechanism of action and key clinical validation steps.

Research and Development Context

For professionals evaluating MN-029's profile, it is useful to consider its development in the context of modern oncology drug development strategies:

- VDA Class Considerations: The clinical results of MN-029 are characteristic of the VDA class. While effective at reducing tumor blood flow, the predominant efficacy outcome was disease stabilization rather than tumor regression [1]. This highlights a common challenge and suggests that future development of such agents might be more successful in combination with other anti-cancer treatments like cytotoxics or immunotherapies [3].

- Modern Trial Designs: The search results highlight advanced early-stage trial designs like Phase 0 and window-of-opportunity trials [4]. While not used for MN-029, these approaches are now advocated for rare and difficult-to-treat tumors. They aim to obtain early, reliable signals of drug activity (PK/PD) in humans quickly and at a lower cost, helping to eliminate ineffective therapies earlier in the development process [4].

References

- 1. The MediciNova Approach - MN-029 [medicinova.com]

- 2. A phase I study of MN - 029 (denibulin), a novel vascular - disrupting ... [pubmed.ncbi.nlm.nih.gov]

- 3. A dose escalation, safety, and tolerability study of MN-029 in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Glioma drug development benefits from emerging phase 0 ... [pmc.ncbi.nlm.nih.gov]

Denibulin Preclinical Profile

Denibulin is a vascular-disrupting agent (VDA) that belongs to the class of tubulin-binding agents. It specifically targets the colchicine binding site on tubulin [1].

The established mechanism of action and common preclinical evaluation methods for denibulin and similar VDAs are summarized below:

| Aspect | Description |

|---|---|

| Mechanism of Action | Binds to tubulin, inhibiting polymerization and causing disaggregation of the endothelial cytoskeleton in tumor blood vessels. This leads to endothelial cell rounding, increased vascular permeability, reduced blood flow, and ultimately massive tumor necrosis [1]. |

| Primary Target | Tumor vascular endothelial cells [1]. |

| Common Preclinical Tumor Models | Breast, liver, colorectal, bladder, pancreatic, prostate, lung, and melanoma models have been used for similar VDAs like CA4P [1]. |

| Key Preclinical Imaging Modalities | Dynamic Contrast-Enhanced MRI (DCE-MRI), Bioluminescence Imaging (BLI), Ultrasound (US), Photoacoustic Tomography (MSOT/PAT), Positron Emission Tomography (PET/CT) [1]. |

Experimental Models & Protocols

While exact protocols for denibulin are not detailed in the search results, the standard methodologies for evaluating VDAs in preclinical studies are well-established. The table below outlines the core approaches:

| Experimental Area | Common Protocol & Methodology |

|---|

| In Vivo Efficacy | • Animal Models: Immunocompromised mice (e.g., nude mice) implanted with human tumor xenografts [1]. • Dosing: Intravenous administration of the active compound or its phosphate prodrug (e.g., MN-029 is likely a prodrug) [1]. • Endpoint Analysis: Tumor volume measurement, survival analysis, and post-treatment histology to assess necrosis. | | Imaging & Vascular Assessment | • DCE-MRI: Used to measure changes in vascular parameters like Ktrans (a measure of vascular permeability and blood flow) after VDA administration. A significant reduction in Ktrans indicates acute vascular shutdown [1]. • Bioluminescence Imaging (BLI): Useful for monitoring tumor viability over time in models engineered to express luciferase [1]. • Photoacoustic Tomography (MSOT/PAT): Can non-invasively monitor hemodynamic changes (e.g., oxygenated and deoxygenated hemoglobin) within the tumor following therapy [1]. |

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz's DOT language, illustrates the established mechanism of action for tubulin-binding VDAs like denibulin, based on the reviewed literature.

Diagram 1: Proposed mechanism of action for denibulin leading to tumor necrosis.

References

Mechanism of Action and Biological Context

To understand Denibulin's action, it's helpful to know the biological context of tumor blood vessels.

- Targeting Abnormal Tumor Vasculature: Unlike healthy blood vessels, tumor blood vessels are often chaotic, fragile, and leaky [1]. This abnormal structure is driven by factors like hypoxia and high concentrations of pro-angiogenic factors such as VEGFA [1] [2]. Denibulin exploits this difference.

- Cytoskeletal Disruption: As a microtubule inhibitor, Denibulin binds to tubulin and reversibly disrupts the polymerization of the microtubule network [3] [4]. In tumor endothelial cells, this leads to a rapid change in cell shape, collapse of the affected blood vessels, and a shutdown of blood flow to the tumor, causing central tumor cell death [5] [6].

- Therapeutic Strategy: VDAs like Denibulin represent a different strategy from anti-angiogenic drugs (e.g., Bevacizumab). While anti-angiogenics prevent the formation of new vessels, VDAs attack the existing tumor vasculature [7].

Key Experimental Data and Protocols

The primary source of human data for Denibulin is the Phase I clinical trial (NCT number not available in the search results). The key methodologies from that study are summarized below.

1. Clinical Study Design This first-in-human study followed an accelerated titration design to determine the safety, pharmacokinetics (PK), and acute anti-vascular effects of Denibulin [3] [6].

| Aspect | Protocol Details |

|---|---|

| Patient Population | 34 patients with advanced solid tumors [3]. |

| Dosing | Intravenous infusion of MN-029 (Denibulin HCl) every 3 weeks. Dose Escalation: Ranged from 4.0 mg/m² to 225 mg/m² [3]. |

| Primary Objectives | Determine safety and the Maximum Tolerated Dose (MTD) [3]. |

| Key Assessments | Physical exams, lab tests, and ECG for safety; plasma sampling for PK analysis; DCE-MRI for pharmacodynamic effects [3]. |

2. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol DCE-MRI was used as a pharmacodynamic biomarker to confirm the drug's vascular-disrupting action in patients [3] [7].

| Step | Protocol Description |

|---|---|

| 1. Imaging Schedule | DCE-MRI scans were acquired at baseline and 6-8 hours post-dose [3]. |

| 2. Data Acquisition | Patients received a gadolinium-based contrast agent intravenously. Sequential MRI images were rapidly acquired to track the contrast agent's movement into the tumor tissue [3] [7]. |

| 3. Data Analysis | The image data were used to calculate the volume transfer constant (Ktrans), which reflects tumor vascular permeability and blood flow. A decrease in Ktrans indicates reduced tumor perfusion and successful vascular disruption [3] [6]. |

| 4. Correlation with Exposure | The study found a significant linear correlation between the reduction in Ktrans and the systemic exposure to Denibulin (as measured by AUC), providing proof-of-mechanism in humans [3]. |

Research Context and Future Directions

Denibulin's development is part of a broader effort to target the tumor microenvironment, particularly the vasculature.

- Combination Strategies: Preclinical data suggested Denibulin could enhance the effects of radiation and cisplatin chemotherapy [4]. Current research explores combining VDAs with other modalities, especially immunotherapy. Normalizing or disrupting tumor vasculature may improve the infiltration and efficacy of immune cells, potentially overcoming resistance to immune checkpoint inhibitors [1] [2].

- Current Status: The search results indicate that Denibulin remains an experimental drug. Its development status after the 2011 Phase I trial is not detailed in the provided sources. For the most current information, checking recent clinical trial registries (like ClinicalTrials.gov) or later scientific publications would be necessary.

Diagram: Denibulin's Mechanism and Assessment

The following diagram illustrates Denibulin's mechanism of action in tumor endothelial cells and the experimental method used to verify its effect in a clinical trial.

Diagram: Denibulin's path from administration to vascular disruption and DCE-MRI confirmation.

References

- 1. Endothelial cells in tumor microenvironment: insights and ... [frontiersin.org]

- 2. The influence of endothelial metabolic reprogramming on ... [nature.com]

- 3. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 4. 284019-34-7 | Denibulin| MN029; MN-029; MN 029|BioChemPartner [biochempartner.com]

- 5. Denibulin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. A phase I study of MN-029 (denibulin), a novel vascular ... [link.springer.com]

- 7. Dose–response assessment by quantitative MRI in a ... [nature.com]

Denibulin vascular shutdown solid tumors

Molecular Mechanism of Action

Denibulin is a small-molecule, tubulin-binding agent that acts as a Vascular Disrupting Agent (VDA). Its mechanism is distinct from anti-angiogenic drugs, as it targets the existing tumor vasculature rather than inhibiting the formation of new blood vessels [1].

The diagram below illustrates the sequential mechanism of action of tubulin-binding VDAs like denibulin.

Diagram: Mechanism of tubulin-binding VDAs like denibulin, leading to tumor necrosis.

This mechanism leads to extensive ischemic necrosis in the tumor core. However, a viable rim of tumor cells often persists at the periphery, which can be a source of tumor regrowth [1] [2].

Clinical Trial Data and Key Findings

A Phase I clinical trial (NCT number not provided in sources) established the foundational human data for denibulin in patients with advanced solid tumors [3] [4].

Table 1: Key Design and Demographics of the Phase I Study of Denibulin

| Trial Aspect | Details |

|---|---|

| Study Design | Phase I, dose-escalation |

| Patients | n=34 |

| Dosing | 4.0 - 225 mg/m², intravenous, every 3 weeks |

| Primary Objectives | Determine safety, tolerability, and Maximum Tolerated Dose (MTD) |

| Secondary Objectives | Assess pharmacokinetics (PK) and acute anti-vascular effects |

Table 2: Efficacy, Safety, and Biomarker Results from the Phase I Study

| Category | Findings |

|---|---|

| Efficacy | No objective tumor responses observed; 5 patients had stable disease for ≥6 months. |

| Safety & MTD | MTD: 180 mg/m². Most common toxicities: Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Dose-Limiting Toxicities (at 225 mg/m²): Transient ischemic attack and grade 3 transaminitis. No significant myelotoxicity, stomatitis, or alopecia. | | Pharmacokinetics (PK) | Dose-related increases in C~max~ and AUC were observed, with substantial inter-subject variability. | | Biomarker / Pharmacodynamics | Dynamic Contrast-Enhanced MRI (DCE-MRI) showed a significant linear correlation between the reduction in the volume transfer constant (K^trans^) and drug exposure, confirming target engagement and vascular shutdown [3]. |

Experimental Protocols for Assessing VDA Efficacy

For researchers designing preclinical or clinical trials for VDAs, the following methodologies are critical for quantifying the antivascular effects.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is the gold standard non-invasive technique for evaluating tumor vasculature and the pharmacodynamic effects of VDAs [1].

- Purpose: To quantify tumor perfusion and vascular permeability.

- Key Parameter: The volume transfer constant (K^trans^), which reflects blood flow and permeability. A decrease in K^trans^ after VDA administration indicates successful vascular shutdown [3] [5].

- Typical Protocol:

- Acquire baseline MRI scans of the tumor.

- Administer a bolus of contrast agent (e.g., Gadolinium-DTPA or albumin-Gd-DTPA).

- Rapidly acquire repeated T1-weighted images over the tumor region for several minutes to track contrast agent kinetics.

- Administer the VDA (e.g., denibulin).

- Repeat the DCE-MRI sequence at specified time points post-treatment (e.g., 6-8 hours or 24 hours) [3] [6].

- Data Analysis: Use pharmacokinetic modeling (e.g., Tofts model) to calculate K^trans^ and other parameters like the initial area under the gadolinium concentration-time curve (IAUGC). Compare pre- and post-treatment values [5].

Histopathological Corrosion

MRI findings must be validated with traditional histology to confirm vascular damage and tumor cell death.

- Purpose: To provide direct morphological evidence of vascular disruption and necrosis.

- Typical Protocol (Post-mortem):

- After in vivo imaging, excise and fix tumor tissues in formalin.

- Embed in paraffin and section.

- Stain with Hematoxylin and Eosin (H&E) to identify regions of necrosis (characterized by loss of cellular detail, pyknotic nuclei, and eosinophilic cytoplasm) [6].

- Perform immunohistochemistry (IHC) for endothelial cell markers like CD31 (Platelet Endothelial Cell Adhesion Molecule) to visualize and quantify blood vessels. A significant reduction in microvessel count (MVC) is expected in VDA-treated tumors compared to controls [6].

Current Research Landscape and Limitations

Despite a mechanistically sound rationale, the development of denibulin has not advanced beyond early-phase trials. Current research on VDAs in general focuses on overcoming their inherent limitations:

- The Viable Rim: The persistent viable rim remains the biggest challenge, leading to tumor regrowth [2].

- Compensatory Pro-angiogenic Signaling: VDA-induced hypoxia can upregulate pro-survival factors like VEGF, potentially accelerating rebound angiogenesis [1] [7].

- Combination Therapies: The most promising strategies now involve combining VDAs with other agents:

- Cytotoxic Chemotherapy: To target the proliferative cells in the viable rim [8].

- Anti-angiogenic Therapy: To suppress the rebound angiogenic response [2].

- Nanomedicines: The altered tumor microenvironment post-VDA treatment, including upregulated integrins and neuropilin-1, can be exploited using tumor-penetrating peptides (e.g., iRGD) to enhance the delivery of nano-sized therapeutics [2] [8].

References

- 1. Multiparametric MRI biomarkers for measuring vascular ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular disrupting agent-treated tumor ... [nature.com]

- 3. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 4. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 5. Correlation of MRI Biomarkers with Tumor Necrosis in ... [sciencedirect.com]

- 6. Multimodal imaging guided preclinical trials of vascular ... [oncotarget.com]

- 7. Recent Advancements of Nanomedicine towards ... [mdpi.com]

- 8. Destruction of tumor vasculature by vascular disrupting ... [sciencedirect.com]

MN-029 reversible microtubule inhibition

Preclinical & Clinical Data

Key quantitative findings from preclinical and clinical studies are summarized in the following tables.

Table 1: Key Efficacy Findings from Preclinical and Clinical Studies

| Study Type / Model | Dose / Regimen | Key Efficacy Findings |

|---|---|---|

| Preclinical (KHT Sarcoma model) [1] | 100 mg/kg (intraperitoneal) | ~90% tumor necrosis at 24 hours; significant enhancement of tumor cell killing when combined with radiation or cisplatin. |

| Phase I Clinical Trial (Q3W) [2] [3] | 4.0 - 225 mg/m², IV every 3 weeks | 5 of 34 patients had stable disease ≥6 months; significant reduction in tumor blood flow parameter (Ktrans) at doses ≥120 mg/m². |

| Phase I Clinical Trial (Weekly) [3] [4] | Up to 180 mg/m², IV weekly for 3 weeks per 4-week cycle | 1 patient with metastatic pancreatic cancer achieved a partial response (74 days); 7 patients had stable disease (median 83 days). |

Table 2: Safety, Tolerability, and Pharmacokinetics from Phase I Trials

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 180 mg/m² (IV, every 3 weeks) [2] [3]. |

| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [3] [4]. |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2]. Reversible acute coronary ischemia observed at 180 mg/m² [2]. |

| Pharmacokinetics | Dose-related increases in Cmax and AUC, with substantial inter-subject variability [2]. |

Mechanism of Action and Experimental Methodology

MN-029 is a small molecule that acts as a prodrug, metabolized in vivo to its active form, MN-022 [4]. It binds to the colchicine site on β-tubulin, leading to depolymerization of microtubules [4]. In endothelial cells, this causes cytoskeletal disruption, cell rounding, and detachment from the vessel wall [4]. The subsequent vessel leakage, clotting, and shutdown of blood flow leads to extensive ischemic necrosis, primarily in the tumor core [3] [4].

Key Experimental Protocols

- In Vivo Efficacy (Preclinical): The rodent KHT sarcoma model was a standard for evaluating MN-029 [1]. Functional vessel number was assessed, and tumor cell killing was evaluated via histological analysis for necrosis approximately 24 hours post intraperitoneal administration [1]. Combination studies with radiation or cisplatin chemotherapy were conducted to measure enhanced antitumor effects [1].

- Clinical Trial Imaging (DCE-MRI): In Phase I studies, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to measure acute anti-vascular effects [2] [3]. Scans were acquired at baseline and 6-8 hours after MN-029 infusion. The transfer constant (Ktrans) was a key pharmacokinetic parameter calculated from these scans to quantify changes in tumor vascular permeability and blood flow [2].

Research Implications and Potential

- Combination Therapy: MN-029 leaves a viable rim of tumor cells at the periphery [4]. This provides a strong rationale for combining VDAs with other modalities like chemotherapy, radiotherapy, or anti-angiogenic drugs to target the remaining viable tumor tissue [4] [1].

- Research Use: MN-029 is categorized as an experimental compound and is marketed "for research use only," indicating its application is currently confined to non-clinical scientific investigation [5] [6].

References

- 1. Preclinical studies of the novel vascular disrupting agent ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 3. The MediciNova Approach - MN-029 [medicinova.com]

- 4. A DOSE ESCALATION, SAFETY, AND TOLERABILITY ... [pmc.ncbi.nlm.nih.gov]

- 5. Denibulin (MN-029 free base) | Microtubule/Tubulin Inhibitor [medchemexpress.com]

- 6. Denibulin (MN-029)|microtubule assembly inhibitor [dcchemicals.com]

Denibulin Pharmacokinetics and Phase I Clinical Trial Data

Denibulin (MN-029) is a vascular-disrupting agent that targets the cytoskeleton of tumor vascular endothelial cells [1] [2] [3]. The following tables summarize core data from its Phase I trial.

| Parameter | Summary of Findings |

|---|---|

| Dose Range Studied | 4.0 to 225 mg/m², administered intravenously every 3 weeks [1] [2]. |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2]. |

| Key PK Parameters | Dose-related increases in maximum concentration (Cmax) and Area Under the Curve (AUC) were observed, with substantial inter-subject variability [1] [2]. |

| Absorption, Distribution, Metabolism, Excretion | Specific data on volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are noted as "Not Available" in pharmacological resources [3]. |

| Parameter | Summary of Findings |

|---|---|

| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]. |

| Notable Absent Toxicities | No clinically significant myelotoxicity, stomatitis, or alopecia were observed [1] [2]. |

| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: Transient ischemic attack and grade 3 transaminitis [1] [2]. At 180 mg/m²: One reversible episode of acute coronary ischemia [1] [2]. |

| Cumulative Toxicity | No evidence was found in patients receiving multiple courses [1] [2]. |

| Efficacy | No objective responses were noted; five patients had stable disease for ≥6 months [1] [2]. |

Experimental Protocols from Key Studies

The primary source of human data comes from a Phase I study. Here is a detailed breakdown of its methodology [1] [2]:

- Trial Design: This was a first-in-human, Phase I, dose-escalation study. It followed an accelerated titration design that allowed for intra-patient dose escalation.

- Patient Population: The study enrolled 34 patients with advanced solid tumors.

- Dosing: Denibulin was administered as an intravenous (IV) infusion over an unspecified duration, on a schedule of once every three weeks.

- Pharmacokinetic (PK) Sampling: Plasma samples were collected from patients after dosing. These samples were then assayed to determine the pharmacokinetic parameters of denibulin.

- Pharmacodynamic (PD) Assessment: The acute anti-vascular effects of denibulin were measured using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). Scans were acquired at two time points:

- Baseline (before dosing)

- Post-dose (6 to 8 hours after administration)

- The key parameter measured was Ktrans, a value that reflects the transfer rate of contrast agent from blood plasma into the tumor extracellular space, which is a marker of vascular permeability and blood flow. A significant linear correlation was found between the reduction in Ktrans and the patient's exposure to denibulin (as measured by AUC) [1] [2].

Mechanism of Action and Logical Pathway

Denibulin is a tubulin-binding agent that selectively disrupts the established vasculature within tumors. The following diagram illustrates its proposed mechanism of action and consequences.

> Denibulin's mechanism of action as a vascular-disrupting agent.

Research Context and Current Status

- Mechanism Context: Denibulin belongs to a class of drugs known as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and collapse the existing vasculature within a tumor, leading to extensive central necrosis [4] [5].

- Development Status: Denibulin was an investigational drug developed by MediciNova for solid tumors [3]. As of the latest publications (2011) and current drug databases, its status is listed as "Experimental," and it does not appear to have progressed into later-phase clinical trials [1] [3].

References

- 1. A phase I study of MN-029 ( denibulin ), a novel vascular-disrupting... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online Denibulin [go.drugbank.com]

- 4. The development and use of vascular targeted therapy in ... [sciencedirect.com]

- 5. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [mdpi.com]

Drug Profile & Mechanism of Action

Denibulin HCl (also known as MN-029) is a novel small-molecule vascular-disrupting agent developed for the treatment of solid tumors [1] [2] [3]. Its primary mechanism involves the reversible inhibition of microtubule assembly. This disruption specifically targets the cytoskeleton of tumor vascular endothelial cells, leading to a rapid shutdown of blood flow in solid tumors and subsequent tumor cell death [1] [2]. Preclinical studies have also shown it can enhance the antitumor effects of radiation and cisplatin chemotherapy [1].

The compound is a benzimidazole derivative, and its molecular details are summarized in the table below [3] [4].

| Property | Description |

|---|---|

| CAS Number | 779356-64-8 [3] [4] |

| Molecular Formula | C₁₈H₂₀ClN₅O₃S [3] [4] |

| Molecular Weight | 421.9 g/mol [3] [4] |

| IUPAC Name | methyl N-[5-({4-[(2S)-2-aminopropanamido]phenyl}sulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate hydrochloride [3] |

| Mechanism | Microtubule-disrupting agent (binds to the colchicine site on β-tubulin) [5] [2] |

| Primary Effect | Disruption of tumor vascular endothelial cell cytoskeleton, causing vascular shutdown [1] [2] |

Clinical Data and Pharmacokinetics

A Phase I clinical study (N=34) established the safety and pharmacokinetic profile of Denibulin HCl in patients with advanced solid tumors [2] [6]. The key findings are summarized below.

| Parameter | Findings |

|---|---|

| Dosing | Intravenous infusion every 3 weeks; dose range tested: 4.0 - 225 mg/m² [2] [6] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [2] [6] |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2] |

| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [6] |

| Key PK Characteristics | Dose-related increase in Cmax and AUC; substantial inter-subject variability [2] |

| Pharmacodynamic Effect | Significant linear correlation between drug exposure and reduction in Ktrans (a DCE-MRI measure of tumor vascular permeability) [2] |

| Anti-tumor Activity | No objective responses; stable disease for ≥6 months in 5 patients [2] |

The relationship between drug exposure and its biological effect can be visualized as follows:

General Protocol for Solubility Testing of Poorly Soluble Drugs

While explicit data for Denibulin HCl is unavailable, the following general protocol, consistent with methodologies used for similar compounds [7], can be applied to determine its solubility.

1. Principle The equilibrium solubility of a drug substance is determined by measuring its concentration in a saturated solution after equilibrium is reached between the solid and liquid phases under specific temperature and solvent conditions.

2. Materials

- Test Compound: Denibulin HCl.

- Solvents: A range of pharmaceutically relevant solvents (e.g., water, PBS at various pH levels, ethanol, methanol, n-butanol, acetonitrile, DMSO).

- Equipment: Analytical balance, water bath shaker, centrifuge, HPLC system with UV detector or other validated analytical method.

3. Procedure 1. Excess Suspension Preparation: Add an excess amount of Denibulin HCl (e.g., 10-50 mg) to 1-2 mL of the selected solvent in a sealed vial. 2. Equilibration: Agitate the suspensions continuously in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C or 37°C ± 0.5°C) for 24-48 hours to reach equilibrium. 3. Phase Separation: Centrifuge the suspensions at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to separate the undissolved solid. 4. Sample Analysis: Carefully collect the supernatant, dilute appropriately with a compatible solvent, and analyze the concentration of Denibulin HCl using a validated HPLC-UV method. 5. Calculation: Calculate the equilibrium solubility using a pre-established calibration curve. Perform all experiments in triplicate, and report the mean ± standard deviation.

Formulation Strategies for Poorly Soluble Drugs

For a drug like Denibulin HCl with undetermined solubility, several formulation approaches can be explored to enhance its bioavailability, as suggested by patents on similar challenges [8].

- Lipid-Based Systems: Utilizing long-chain fatty acids, fatty acid esters, or tocopherols (like vitamin E) can improve solubility and absorption [8].

- Surfactants and Polymers: Formulations can incorporate surfactants (e.g., polyoxyl 40 hydrogenated castor oil) or polymers (e.g., polyethylene glycol) to solubilize the drug and form solid dispersions [8].

- Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is a viable strategy [8].

Critical Notes for Researchers

- Solubility Data Gap: The lack of publicly available solubility data for Denibulin HCl is a significant barrier to formulation work. Experimental determination is the essential first step.

- Toxicity Profile: The Phase I study identified cardiovascular and hepatic toxicities as dose-limiting, which must be carefully considered during further development [2] [6].

- Handling: Denibulin HCl is intended for research purposes only and is not for human consumption [1].

References

- 1. | TargetMol Denibulin HCl [targetmol.com]

- 2. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 3. | DrugBank Online Denibulin hydrochloride [go.drugbank.com]

- 4. | 779356-64-8 this compound [chemicalbook.com]

- 5. Antiproliferative and Pro-Apoptotic Activity and Tubulin ... [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Betulinic Acid Analogue: Synthesis, Solubility ... [pmc.ncbi.nlm.nih.gov]

- 8. WO2016090240A1 - Pharmaceutical compositions for ... [patents.google.com]

Introduction to Denibulin HCl

Denibulin HCl is a small-molecule benzimidazole-based compound classified as a microtubule-destabilizing agent (MDA) and vascular-disrupting agent (VDA). It inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This primary action disrupts the cytoskeleton of proliferating cells and selectively targets the established, aberrant endothelial cells of tumor vasculature, leading to tumor cell death and necrosis [1].

Mechanism of Action and Signaling Pathways

Denibulin HCl exerts its anti-cancer effects through a multi-faceted mechanism, as illustrated below.

Comparative Quantitative Data of Benzimidazole-Based Tubulin Inhibitors

The table below summarizes key data for Denibulin and structurally or functionally related compounds, providing a research context for expected activity and potency.

| Compound Name | Chemical Class | Primary Target | Reported IC₅₀ (Cell-Based Assay) | Key Experimental Findings |

|---|---|---|---|---|

| Denibulin HCl | Benzimidazole | Tubulin (Colchicine site) | Information Missing | Microtubule destabilization, vascular disruption [1]. |

| Nocodazole | Benzimidazole | Tubulin (Colchicine site) | Information Missing | Potent tubulin inhibition; wide use in clinical research [1]. |

| Compound 5g [2] | Benzopyrazine-aminomidazole Hybrid | Tubulin (Colchicine site) | 0.03 µM (MCF-7 cells) | Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization. |

| Compound 5h [2] | Benzopyrazine-aminomidazole Hybrid | Tubulin (Colchicine site) | 0.32 µM (MCF-7 cells) | Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization. |

| 1H-benzimidazol-2-yl hydrazones [1] | Benzimidazole Hydrazone | Tubulin (Colchicine site) | 13-20 µM (MDA-MB-231, 72h) | Retarded tubulin polymerization, pro-apoptotic, disrupted cellular integrity. |

General Experimental Protocols for In Vitro Analysis

The following workflows and protocols are generalized for evaluating compounds like Denibulin HCl, based on standard methodologies referenced in the literature.

Protocol 1: Assessing Antiproliferative Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation.

Workflow Overview:

Detailed Reagents and Steps:

- Cell Lines: Use relevant cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer [2] [1]).

- Compound Preparation: Prepare a stock solution of Denibulin HCl in DMSO. Further dilute in cell culture medium immediately before use. The final DMSO concentration should typically be ≤0.1% (v/v).

- Procedure:

- Seed cells in a 96-well plate and culture overnight.

- Replace medium with fresh medium containing Denibulin HCl at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only) and a blank control (medium only).

- Incubate plates for the desired duration (48-72 hours) at 37°C in a 5% CO₂ incubator.

- Add MTT solution directly to each well.

- Incubate for 2-4 hours to allow formazan crystal formation.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) [2] [1].

Protocol 2: Tubulin Polymerization Assay

This in vitro assay directly measures the compound's effect on microtubule assembly kinetics using purified tubulin.

Workflow Overview:

Detailed Reagents and Steps:

- Reagents: Purified porcine or bovine tubulin, GTP, PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

- Procedure:

- Reconstitute purified tubulin in cold PEM buffer supplemented with GTP according to the manufacturer's instructions.

- Mix Denibulin HCl with the tubulin solution on ice. Include a vehicle control and a known destabilizer control (e.g., nocodazole [1]).

- Quickly transfer the reaction mixture to a pre-warmed microplate in a spectrophotometer maintained at 37°C.

- Immediately start kinetic measurements, recording the absorbance at 340 nm at short intervals (e.g., every 60 seconds) for 60-90 minutes.

- Data Analysis: Plot the absorbance over time to generate a polymerization curve. Microtubule-destabilizing agents like Denibulin HCl typically prolong the initial lag phase, reduce the maximum rate (slope) of polymerization, and decrease the final plateau, indicating a lower polymer mass [1].

Research Applications and Notes

- Vascular Disrupting Agent (VDA) Studies: Denibulin HCl is particularly valuable for in vivo research into VDAs. Its efficacy can be evaluated in rodent xenograft models by measuring tumor necrosis and reduced blood flow using non-invasive imaging techniques.

- Combination Therapy: Research into combining microtubule destabilizers like Denibulin with other anti-angiogenic agents (e.g., those targeting VEGF or DLL4 [3]) is a promising area, potentially overcoming compensatory resistance mechanisms in tumors.

- Cell Cycle Analysis: The G2/M phase arrest induced by Denibulin can be quantified using flow cytometry. Treat cells, then fix, stain with propidium iodide, and analyze DNA content to observe the accumulation of cells with 4N DNA content.

Key Limitations and Safety

- Specific Protocol Gaps: The provided protocols are generalized. Optimal conditions for Denibulin HCl must be empirically determined for each cell line and assay system.

- Handling and Storage: Denibulin HCl is for research use only. It should be handled with appropriate personal protective equipment. Store as recommended by the supplier, typically at -20°C in a dry, dark environment.

Conclusion

Denibulin HCl remains a crucial research tool for investigating the mechanisms and therapeutic potential of microtubule-destabilizing and vascular-disrupting agents. The provided application notes and generalized protocols offer a foundational framework for scientists to design and execute studies with this compound and its structural analogs.

References

Introduction to Denibulin and DCE-MRI Assessment

Denibulin (MN-029) is a small-molecule Vascular Disrupting Agent (VDA) that binds to tubulin and disrupts the cytoskeleton of endothelial cells in established tumor vasculature. This leads to rapid vascular shutdown, causing secondary tumor cell death due to ischemia and necrosis [1]. Assessing these acute vascular effects is crucial for determining drug bioactivity and optimal biological dose in early-phase clinical trials.

DCE-MRI is a non-invasive imaging biomarker that tracks the pharmacokinetics of an injected contrast agent as it passes through tumor vasculature. It is highly sensitive to changes in vascular function, such as blood flow, capillary permeability, and blood volume, making it an ideal tool for evaluating the pharmacodynamic effects of VDAs [2] [3]. For denibulin, DCE-MRI can provide direct evidence of vascular disruption, moving beyond the Maximum Tolerated Dose (MTD) to identify a therapeutically effective Optimal Biological Dose (OBD) [4].

DCE-MRI Protocol for VDA Evaluation

This protocol outlines a standardized approach for using DCE-MRI in clinical trials of denibulin, emphasizing key parameters and timing to capture its acute effects.

Objectives

- Primary: To quantify changes in tumor perfusion and permeability parameters (e.g.,

Ktrans,ve,AUC) following denibulin administration. - Secondary: To establish dose-response relationships and correlate imaging biomarkers with denibulin pharmacokinetics (e.g., plasma

Cmax andAUC) [4].

Patient Population and Trial Design

- Trial Phase: Phase 1 dose-escalation studies.

- Patient Cohort: Patients with advanced solid tumors [1]. While cancer types may vary, the vascular target allows for a heterogeneous cohort [4].

MRI Acquisition Protocol

The following table summarizes the key technical parameters for DCE-MRI acquisition, which should be optimized for balance between temporal and spatial resolution.

| Parameter | Specification | Rationale |

|---|---|---|

| Scanner | 1.5T or 3.0T clinical MRI system | Standard field strength for quantitative DCE-MRI [2]. |

| Coil | Appropriate phased-array coil (e.g., body, cardiac, neurovascular) | Ensures adequate signal-to-noise ratio (SNR). |

| Sequence | 3D T1-weighted spoiled gradient echo (SPGR/FLASH) | Provides strong T1-weighting for contrast agent detection [2]. |

| Temporal Resolution | 3–10 seconds (for ~5-10 min dynamic series) | Required to capture the first-pass kinetics of the contrast bolus [5]. |

| Spatial Resolution | ≤ 2 mm isotropic (or in-plane), slice thickness 3–5 mm | Balances coverage and detail for heterogeneous tumors [4]. |

| Contrast Agent | Gadolinium-based (e.g., 0.1 mmol/kg Gadobutrol) | Standard low-molecular-weight agent. Power injection at 2–3 mL/s followed by saline flush [6]. |

| T1 Mapping | Multiple flip angles (e.g., 2°, 5°, 10°, 15°) or variable TR | Essential for converting signal intensity to quantitative contrast agent concentration [2]. |

Timing of Imaging Sessions

- Baseline MRI: Within 7 days prior to the first denibulin dose.

- Post-Treatment MRI: 2–3 days after denibulin administration. This timing is critical, as it captures the peak vascular effects while allowing for the drug's pharmacokinetic profile, as demonstrated in studies of other VDAs like crolibulin [4].

Data Analysis and Interpretation

Image Processing Workflow

The analysis of DCE-MRI data involves a multi-step process to derive physiologically meaningful parameters, as illustrated below.

Key Pharmacokinetic Parameters

The parameters derived from DCE-MRI provide specific insights into vascular function. The table below defines the most relevant metrics for denibulin assessment.

| Parameter | Definition | Physiological Meaning | Expected Change with Denibulin |

|---|---|---|---|

| Ktrans | Volume transfer constant between blood plasma and EES [2]. | A composite of blood flow and capillary permeability. | Decrease (indicates reduced perfusion/permeability) [4]. |

| ve | Fractional volume of the extravascular extracellular space (EES) [2]. | The leakage space for the contrast agent. | Variable; may decrease due to cell swelling [4]. |

| vp | Fractional plasma volume [2]. | Blood volume within the tissue. | Decrease (indicates vascular collapse) [6]. |

| kep | Rate constant from EES back to plasma (kep = Ktrans/ve) [2]. | A measure of contrast agent washout. | Variable. |

| AUC / iAUC | (Initial) Area Under the Gd-concentration curve [2]. | A model-free measure of overall contrast uptake. | Decrease (indicates reduced blood flow and volume) [4]. |

Dose-Response Correlation

For effective drug development, imaging biomarkers must be correlated with drug exposure. A study on the VDA crolibulin demonstrated successful modeling where:

- Higher plasma drug levels (

Cmax andAUC) were correlated with a linear combination of DCE-MRI and DW-MRI parameters (e.g., increase in tumor fraction with lowve and low ADC) [4]. - This suggests that for denibulin, multivariable regression models incorporating several imaging parameters may be more powerful than univariable analysis for informing dose selection in future clinical studies [4].

Practical Considerations and Limitations

- Tumor Heterogeneity: Analyze the entire tumor volume using histogram analysis rather than a single Region of Interest (ROI). This provides a more robust assessment of heterogeneous vascular response [3].

- Standardization is Critical: Adhere to consensus guidelines for acquisition and analysis to ensure reproducibility, especially in multi-center trials. This includes standardized AIF measurement, pharmacokinetic models, and quality control [2].

- Color Maps for Visualization: When generating parametric maps (e.g.,

Ktrans maps), use perceptually uniform color schemes (e.g., viridis) instead of the "rainbow" or "jet" palettes. This prevents visual misinterpretation and ensures data is accurately represented for all viewers, including those with color vision deficiencies [7].

Conclusion

Integrating a well-designed DCE-MRI protocol into denibulin clinical trials provides a powerful, non-invasive method to confirm its mechanism of action, establish proof-of-concept, and guide dose selection. By quantifying acute changes in tumor vascular function, DCE-MRI serves as a key pharmacodynamic biomarker, accelerating the rational development of this vascular disrupting agent.

References

- 1. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [pmc.ncbi.nlm.nih.gov]

- 2. DCE-MRI biomarkers in the clinical evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 3. Assessing changes in tumour vascular function using ... [pubmed.ncbi.nlm.nih.gov]

- 4. Dose–response assessment by quantitative MRI in a ... [nature.com]

- 5. Quantitative analysis of vascular properties derived from ... [pmc.ncbi.nlm.nih.gov]

- 6. Assessing tumor angiogenesis using dynamic contrast ... [bmccancer.biomedcentral.com]

- 7. Color Maps: Facilitating the Clinical Impact of Quantitative MRI [pmc.ncbi.nlm.nih.gov]

Denibulin and Cisplatin Combination Therapy: A Theoretical Framework for Solid Tumor Management

Introduction to the Agents

Cisplatin: A Platinum-Based Chemotherapy Standard

Cisplatin is a foundational alkylating agent and one of the most compelling chemotherapeutic drugs, first approved by the FDA in 1978. Its primary mechanism of action involves the formation of covalent, intra-strand, and inter-strand crosslinks with purine DNA bases (guanine and adenine), which interferes with DNA repair mechanisms, causes severe DNA damage, and subsequently induces apoptosis in cancer cells. As a cell cycle-non-specific agent, it is particularly effective against rapidly dividing cells. [1] [2] [3]

It is used for metastatic testicular tumors, metastatic ovarian tumors, and advanced bladder cancer. It is also used off-label for a wide range of other malignancies, including non-small cell and small cell lung cancer, head and neck cancers, esophageal cancer, and cervical cancer. [2] [3]

Denibulin: A Novel Vascular Disrupting Agent (VDA)

Denibulin (MN-029) is an investigational small molecule classified as a vascular disrupting agent (VDA). Its mechanism is distinct from traditional cytotoxics. It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This results in the selective disruption of the established, but immature, tumor vasculature, shutting down tumor blood flow and causing central necrosis of solid tumors. [4] [5] [6]

A Phase I study in patients with advanced solid tumors established its safety profile and determined the maximum tolerated dose (MTD) to be 180 mg/m² when administered intravenously every three weeks. The study used Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to confirm its pharmacodynamic effect, demonstrating a significant, exposure-related reduction in tumor vascular parameters (Ktrans). [4] [6]

Scientific Rationale for Combination Therapy

The combination of denibulin and cisplatin presents a compelling multi-mechanistic approach to target solid tumors from complementary angles, as illustrated in the following diagram:

Diagram 1: Theoretical combined mechanism of denibulin and cisplatin. Denibulin targets the tumor's blood supply, while cisplatin directly damages DNA in cancer cells.

This rationale is built on two pillars:

- Complementary Mechanisms: Cisplatin acts as a direct cytotoxic agent against well-oxygenated, proliferating tumor cells, particularly in the tumor periphery. Denibulin, as a VDA, targets the supportive vasculature, inducing ischemia and necrosis in the central core of the tumor, a region often poorly penetrated by chemotherapeutic drugs and resistant to therapy. [4] [5]

- Potential for Synergy: By disrupting the blood supply, denibulin may create a more hostile environment for the surviving tumor cells, potentially making them more vulnerable to the cytotoxic effects of cisplatin. Furthermore, addressing both the parenchyma and the stroma of the tumor simultaneously may help overcome resistance mechanisms and lead to more substantial and durable anti-tumor responses.

Preclinical Data and Clinical Status

Individual Drug Profiles

Table 1: Profile of Cisplatin and Denibulin as Monotherapies.

| Parameter | Cisplatin | Denibulin |

|---|---|---|

| Drug Class | Alkylating agent / Platinum compound | Vascular Disrupting Agent (VDA) |

| Primary Mechanism | DNA cross-linking, inducing apoptosis [1] [3] | Disruption of tumor vascular endothelial cells, causing central necrosis [4] [5] |

| Key Approved/Tested Indications | Testicular, ovarian, bladder cancer (and many off-label) [2] [3] | Investigated in advanced solid tumors [4] [5] |

| Common Administration | Intravenous (IV) infusion [2] | Intravenous (IV) infusion [4] |

| Major Toxicities | Nephrotoxicity, neurotoxicity, severe nausea/vomiting, myelosuppression, ototoxicity [1] [2] | Nausea, vomiting, diarrhea, fatigue, transient cardiac ischemia (at high doses) [4] [6] |

| Key Pharmacokinetic (PK) Data | Initial half-life: 20-30 min; Terminal half-life: ~24 hrs; Highly protein-bound [2] [3] | Dose-related increases in Cmax and AUC observed; substantial inter-subject variability [4] |

Status of Combination Therapy

As of the latest published data, no clinical trials have been conducted to evaluate the combination of denibulin and cisplatin. The primary clinical data for denibulin remains the Phase I monotherapy study published in 2011. Therefore, all discussions regarding efficacy, optimal dosing schedules, and safety of the combination are hypothetical and require empirical validation.

Proposed Experimental Protocols

Preclinical in vivo Study Protocol

Objective: To evaluate the anti-tumor efficacy and toxicity of denibulin in combination with cisplatin in a mouse xenograft model of human non-small cell lung cancer (NSCLC).

Materials:

- Animals: 40-50 immunodeficient female mice (e.g., NOD/SCID).

- Cell Line: A549 human NSCLC cells.

- Drugs: Denibulin hydrochloride (research grade), Cisplatin (clinical grade).

- Vehicle: Saline for cisplatin; appropriate aqueous vehicle for denibulin.

Methods:

- Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 0.2 mL of Matrigel/PBS into the right flank of each mouse. [7]

- Randomization: When tumor volumes reach 200-300 mm³, randomize mice into four treatment groups (n=10/group):

- Group 1: Vehicle control (IV, days 1, 8, 15)

- Group 2: Cisplatin monotherapy (e.g., 3 mg/kg, IP, weekly)

- Group 3: Denibulin monotherapy (e.g., 75 mg/m² equivalent, IV, days 1, 8, 15)

- Group 4: Denibulin + Cisplatin combination (same doses and schedule)

- Dosing & Monitoring:

- Administer denibulin IV, followed by cisplatin IP 24 hours later, to potentially maximize vascular disruption before cytotoxic agent delivery.

- Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume: V = (Length × Width²)/2. [7]

- Continue treatment for 4 weeks or until tumor volume in any group reaches ethical endpoint.

- Endpoint Analysis:

- Primary Endpoint: Tumor growth inhibition. Compare mean tumor volumes and time-to-progression (e.g., time to quadruple initial volume) between groups.

- Secondary Endpoints:

- Histology: Harvest tumors for H&E staining to assess necrosis and immunohistochemistry (IHC) for CD31 to evaluate microvessel density.

- Apoptosis: Perform TUNEL assay on tumor sections to quantify apoptotic cells.

- Toxicity: Monitor body weight loss, and collect blood for serum chemistry (creatinine, BUN) and complete blood count (CBC) at study end.

Proposed Clinical Phase Ib Trial Design

Objective: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of denibulin in combination with cisplatin in patients with advanced solid tumors.

Patient Population: Adults (≥18 years) with histologically confirmed, advanced non-small cell lung cancer (NSCLC) who have received no more than one prior line of systemic therapy.

Study Design:

- Dose Escalation: A standard 3+3 design will be used.

- Treatment Schedule: Denibulin will be administered as a 30-minute IV infusion on Day 1 of a 21-day cycle. Cisplatin will be administered at a fixed dose of 75 mg/m² IV on Day 2, following standard hydration protocols. The sequential administration is designed to leverage the potential vascular-priming effect of denibulin.

- Dose Levels: Denibulin dose will be escalated from a safe starting dose (e.g., 100 mg/m², below the monotherapy MTD of 180 mg/m²) through planned increments (e.g., 135 mg/m², 180 mg/m²).

- Dose-Limiting Toxicity (DLT): DLTs will be assessed during the first cycle (21 days) and defined as specific grade 3-4 non-hematological or hematological toxicities per CTCAE v5.0.

- Pharmacodynamic Assessment: DCE-MRI will be performed at baseline and 6-8 hours post-denibulin infusion on Cycle 1, Day 1 to confirm vascular disruption.

Anticipated Challenges and Considerations

- Overlapping Toxicities: Both drugs cause nausea and vomiting. Proactive and aggressive anti-emetic prophylaxis is essential. While denibulin showed no significant myelosuppression or nephrotoxicity in monotherapy, careful monitoring for potential exacerbation of cisplatin's renal and hematologic toxicities is critical. [4] [2]

- Optimal Scheduling: The proposed sequence (denibulin before cisplatin) is theoretical. Preclinical studies should compare this with the reverse sequence and concurrent administration to identify the schedule that yields the best therapeutic index.

- Biomarker Development: Identifying biomarkers to select patients most likely to respond to VDA therapy is a key challenge. Potential biomarkers could include baseline tumor blood flow measured by DCE-MRI or circulating endothelial cell counts.

Conclusion

The combination of denibulin, a vascular disrupting agent, with cisplatin, a cornerstone cytotoxic agent, represents a rationally designed, multi-targeted strategy for treating solid tumors. While direct evidence for this specific combination is lacking, the strong biological rationale supports its investigation. The proposed preclinical and clinical protocols provide a framework to systematically evaluate the synergy, safety, and ultimate clinical potential of this promising combination therapy. Future work should focus on initiating the proposed preclinical studies to generate proof-of-concept data to justify clinical trial development.

References

- 1. Cisplatin in cancer therapy: molecular mechanisms of action [pmc.ncbi.nlm.nih.gov]

- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online Cisplatin [go.drugbank.com]

- 4. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 5. Denibulin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 7. Molecular mechanisms of denbinobin-induced anti ... [pmc.ncbi.nlm.nih.gov]

Denibulin (MN-029): Application Notes for Research

Mechanism of Action as a Vascular-Disrupting Agent (VDA) Denibulin is a novel small-molecule vascular-disrupting agent that binds to tubulin and reversibly inhibits microtubule assembly [1] [2]. Its primary action is the disruption of the cytoskeleton in tumor vascular endothelial cells [3] [4]. This leads to endothelial cell shape change and rounding, causing a rapid and selective shutdown of blood flow within established tumor vasculature [5]. The resulting collapse in tumor perfusion induces massive downstream ischemia and necrosis [5]. Preclinical studies indicate that this vascular shutdown can lead to dose-dependent secondary tumor cell killing and enhancement of the antitumor effects of radiation therapy [4].

Summary of Clinical Trial Data (Phase I Study)

The key available data comes from a first-in-human Phase I study of Denibulin in patients with advanced solid tumors [1] [3] [2]. The tables below summarize the core findings.

Table 1: Key Findings from the Phase I Clinical Trial (Ricart et al.)

| Aspect | Details |

|---|---|

| Study Design | Dose-escalation (4.0 - 225 mg/m²), intravenous, 3-week cycles [1] |

| Patients | 34 patients received 151 infusions [1] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [3] |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1] |

| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] |

| Key Anti-Vascular Effect | Significant linear correlation between reduction in Ktrans (a DCE-MRI parameter measuring vascular permeability) and drug exposure [1] [3] |

| Anti-Tumor Activity | No objective responses; five patients had stable disease ≥6 months [1] |

Table 2: Dosing and Pharmacokinetics from Phase I Trial

| Parameter | Details |

|---|---|

| Dose Escalation | 4.0, 8.0, 16, 32, 45, 63, 90, 125, 180, and 225 mg/m² [1] |

| Recommended Dose | 180 mg/m² (the Maximum Tolerated Dose) [1] |

| Pharmacokinetics (PK) | Dose-related increases in Cmax and AUC; substantial inter-subject variability observed [1] [3] |

| Anti-Vascular Assessment | Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) at baseline and 6-8 hours post-dose [1] |

Experimental Protocol Outline

The published study provides a high-level overview of the methodology used to evaluate Denibulin's safety and initial anti-vascular effects. A detailed laboratory protocol for combining it with radiation in a pre-clinical setting is not available in the search results.

Table 3: Overview of Key Experimental Methods from the Clinical Trial

| Method | Description as Reported in the Literature |

|---|---|

| Drug Administration | Denibulin HCl was administered as an intravenous (IV) infusion once every three weeks [1] [2]. |

| Dose Escalation Scheme | The trial followed an accelerated titration design, allowing for intra-patient dose escalation [1] [3]. |

| Pharmacokinetic (PK) Sampling | Plasma samples were collected and assayed to determine PK parameters, including Cmax and AUC [1]. |

| Anti-Vascular Effect Assessment | DCE-MRI scans were acquired at baseline and at 6-8 hours post-dose to quantify changes in tumor vascular parameters (Ktrans) [1] [3]. |

| Tumor Response Evaluation | Standard oncologic response criteria (e.g., RECIST) were likely used to assess objective response and stable disease [3]. |

Mechanistic and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of Denibulin and the general experimental workflow from the clinical trial, based on descriptions in the search results.

Research Gaps and Next Steps

The search results confirm Denibulin's function as a vascular-disrupting agent and its potential to enhance radiation effects based on preclinical data [5] [4]. However, specific details on the following are lacking:

- Optimal sequencing and dosing for combination with radiotherapy.

- Detailed pre-clinical protocols for measuring radiation enhancement in vivo.

- Results from later-phase clinical trials evaluating the Denibulin-radiation combination.

To acquire the detailed application notes and protocols you require, I suggest these next steps:

- Search clinical trial registries like ClinicalTrials.gov for any subsequent studies involving Denibulin (MN-029) combined with radiotherapy.

- Consult specialized scientific databases for primary research articles that may have built upon the initial Phase I findings, particularly in the field of vascular-disrupting agents and radiosensitization.

- Review literature on other VDAs (e.g., Fosbretabulin/CA4P). The principles of combining these agents with radiation are often similar and may provide a useful methodological framework [5].

References

- 1. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

- 3. A phase I study of MN-029 ( denibulin ), a novel vascular-disrupting... [link.springer.com]

- 4. HCl | TargetMol Denibulin [targetmol.com]

- 5. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [pmc.ncbi.nlm.nih.gov]

Quantitative Data Summary from Phase I Trial

The table below summarizes the key quantitative findings from the Phase I study of denibulin in patients with advanced solid tumors [1].

| Parameter | Findings |

|---|---|

| Tested Doses | 4.0 to 225 mg/m² [1] |

| Administration Route | Intravenous (IV) infusion [1] |

| Dosing Interval | Every 3 weeks [1] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1] |

| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1] |

| Notable Absence of Toxicity | No clinically significant myelosuppression, stomatitis, or alopecia [1] |

| Pharmacokinetics | Dose-related increases in maximum concentration (Cmax) and area under the curve (AUC); substantial inter-subject variability observed [1] |

| Anti-tumor Response | No objective tumor responses; 5 patients had stable disease for ≥6 months [1] |

Experimental Protocol Overview

The following methodology is adapted from the published Phase I study, which investigated the safety, pharmacokinetics, and acute anti-vascular effects of denibulin [1].

Primary Objectives

- Determine the safety profile and dose-limiting toxicities (DLTs) of denibulin.

- Establish the Maximum Tolerated Dose (MTD).

- Characterize the pharmacokinetic (PK) profile of the drug.

Patient Population

- Patients with advanced solid tumors that were refractory to standard therapies.

Dosing and Administration

- Drug Product: Denibulin hydrochloride (HCl) [2].

- Dosing Schedule: Intravenous infusion administered on Day 1 of a 21-day cycle (once every 3 weeks) [1].

- Trial Design: An accelerated titration design was used, which allowed for intra-patient dose escalation [1].

- Dose Preparation: Detailed protocols for reconstitution, dilution, and infusion rates are not specified in the available source.

Safety and Efficacy Assessments

- Safety Monitoring: Regular assessment of adverse events (graded according to Common Terminology Criteria for Adverse Events - CTCAE), physical examinations, and laboratory tests (hematology and clinical chemistry) [1].

- Tumor Response: Evaluated using standard radiological assessments (e.g., RECIST criteria) [1].

Pharmacokinetic (PK) Sampling

- Plasma samples were collected at various time points after the start of the infusion.

- Samples were analyzed to determine key PK parameters, including Cmax, AUC, half-life, and clearance [1].

Pharmacodynamic (PD) Biomarker Assessment

- Dynamic Contrast-Enhanced MRI (DCE-MRI): Used as a biomarker for vascular disruption.

- Protocol: DCE-MRI scans were acquired at baseline and again at 6-8 hours post-dose to assess acute changes in tumor vasculature.

- Primary PD Parameter: The volume transfer constant (Ktrans) was calculated. A significant linear correlation was found between the reduction in Ktrans and exposure to denibulin (AUC), confirming its anti-vascular effect [1].

Mechanism of Action and Therapeutic Context

The following diagram illustrates denibulin's mechanism of action as a Vascular Disrupting Agent (VDA) and its context among other similar investigational therapies.

Research Implications and Future Directions

Early clinical data suggests denibulin acts as a vascular-disrupting agent. Its further development would likely follow trends in the VDA field [3] [4].

- Combination Therapy is Key: VDAs like denibulin are often ineffective as monotherapies because a rim of tumor cells survives at the periphery, leading to tumor regrowth. The most promising approach is combining VDAs with other modalities [3] [4].

- Rationale for Combinations:

- With Chemotherapy: To target the remaining viable tumor cells after vascular collapse.

- With Anti-angiogenic Agents: To simultaneously target existing vasculature (VDA) and prevent new vessel growth (anti-angiogenic). This dual targeting can be highly effective [4].

- With Immunotherapy: The tumor necrosis induced by VDAs may potentially stimulate an immune response, creating a synergistic effect with checkpoint inhibitors [3].

References

- 1. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Denibulin of Action | DrugBank Online Mechanism [go.drugbank.com]

- 3. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [mdpi.com]

- 4. The development and use of vascular targeted therapy in ... [sciencedirect.com]

Quantitative Data Summary of Denibulin Effects

The following table consolidates key quantitative findings from a Phase I clinical trial investigating denibulin (also known as MN-029) in patients with advanced solid tumors [1].

| Parameter | Findings/Value | Context & Notes |

|---|---|---|

| Dosing | 4.0 to 225 mg/m² | Administered intravenously every 3 weeks. The Maximum Tolerated Dose (MTD) was established at 180 mg/m² [1]. |

| Blood Flow Reduction | Significant linear correlation | A significant linear correlation was found between the reduction in the transfer constant (Ktrans) and the systemic exposure (AUC) to denibulin [1]. |